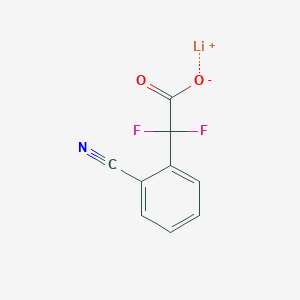

Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

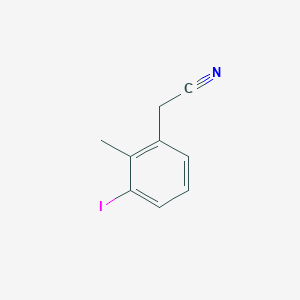

The compound is a complex organic molecule that contains a lithium ion, a cyanophenyl group (a phenyl group with a cyanide attached), and a difluoroacetate group (an acetate group with two fluorine atoms attached). It’s likely to be used in specialized chemical reactions or processes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .Applications De Recherche Scientifique

Lithium-rich Electrodes for Lithium Batteries

A study by Thackeray et al. (2006) discusses the structural features of lithium-rich electrodes, specifically Li1+x[Mn0.5Ni0.5]1−xO2 and Li1+x[Mn0.333Ni0.333Co0.333]1−xO2, highlighting their complexity in lithium batteries. The addition of trivalent cobalt to these compounds was found to affect the Li2MnO3-like regions, influencing their amorphous nature to X-ray diffraction, which is crucial for enhancing battery performance (Thackeray et al., 2006).

Lithium Biphenyl Solvation

Research by de la Viuda et al. (2011) delves into the solvation structure of lithium ions in ethereal solvents, such as dimethoxyethane, focusing on lithium biphenyl solutions. The study contributes to a better understanding of lithium ion solutions and their conducting properties, which is essential for lithium ion cell manufacture (de la Viuda et al., 2011).

Electrolyte Additives for Lithium Ion Batteries

Kubota et al. (2012) investigated 1,1-difluoro-1-alkenes as electrolyte additives for lithium ion batteries, aiming to induce favorable solid electrolyte interphase (SEI) formation. The study highlights the significant improvement in cycle performance at high-charge-voltages due to these additives, showcasing the potential for enhancing lithium battery technologies (Kubota et al., 2012).

Solid Electrolyte Interphase for Lithium Anodes

Wang et al. (2020) explored the regulation of lithium ion solvation sheath on the solid electrolyte interphase (SEI) by electrolyte chemistry, focusing on lithium trifluoroacetate (LiTFA). The study found significant suppression of Li dendrite formation and an enhancement in Coulombic efficiency, emphasizing the importance of SEI stability for lithium anode performance (Wang et al., 2020).

Lithium Ion Solvation in Ionic Liquids

Umebayashi et al. (2007) examined the solvation structure of lithium ions in room-temperature ionic liquids, providing insights into the coordination and mobility of lithium ions. This research is vital for developing advanced electrolytes for energy storage applications (Umebayashi et al., 2007).

Propriétés

IUPAC Name |

lithium;2-(2-cyanophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2.Li/c10-9(11,8(13)14)7-4-2-1-3-6(7)5-12;/h1-4H,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFTTUYOOLACJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C#N)C(C(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955494-25-3 |

Source

|

| Record name | lithium 2-(2-cyanophenyl)-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)